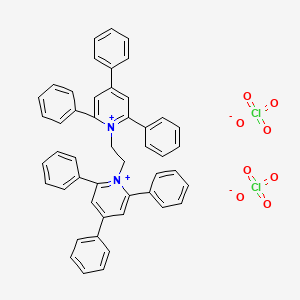![molecular formula C28H32N4O2S B12487648 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12487648.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and antidepressant properties . The unique structure of this compound, featuring a benzylpiperazine moiety and an isopropoxybenzoyl group, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include methanol, sodium cyanoborohydride, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic neurotransmission in the brain . The compound may also interact with other neurotransmitter systems, contributing to its antidepressant effects .
Comparación Con Compuestos Similares
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA can be compared with other piperazine derivatives, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
1- [4- (4-benzo [1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: Exhibits potent anticonvulsant and antidepressant activities.
The uniqueness of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISPROPOXYBENZOYL)THIOUREA lies in its specific combination of functional groups, which confer distinct pharmacological properties and reactivity patterns.
Propiedades
Fórmula molecular |
C28H32N4O2S |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C28H32N4O2S/c1-21(2)34-26-14-8-23(9-15-26)27(33)30-28(35)29-24-10-12-25(13-11-24)32-18-16-31(17-19-32)20-22-6-4-3-5-7-22/h3-15,21H,16-20H2,1-2H3,(H2,29,30,33,35) |
Clave InChI |
PFCKMWARMSRUOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol](/img/structure/B12487566.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide](/img/structure/B12487576.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12487584.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487594.png)
![1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B12487606.png)
iron](/img/structure/B12487613.png)
![5-methyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B12487614.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide](/img/structure/B12487617.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487627.png)
![4-[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12487629.png)
![1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B12487631.png)
![4-[(E)-(4-phenoxyphenyl)diazenyl]morpholine](/img/structure/B12487641.png)

![(4R,7S)-4-(2,3-dimethoxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487670.png)
